5-Bromo-4-chloropyrimidin-2-ol 5-Bromo-4-chloropyrimidin-2-ol
Brand Name: Vulcanchem
CAS No.: 1240595-19-0
VCID: VC7013599
InChI: InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9)
SMILES: C1=NC(=O)NC(=C1Br)Cl
Molecular Formula: C4H2BrClN2O
Molecular Weight: 209.43

5-Bromo-4-chloropyrimidin-2-ol

CAS No.: 1240595-19-0

Cat. No.: VC7013599

Molecular Formula: C4H2BrClN2O

Molecular Weight: 209.43

* For research use only. Not for human or veterinary use.

5-Bromo-4-chloropyrimidin-2-ol - 1240595-19-0

Specification

CAS No. 1240595-19-0
Molecular Formula C4H2BrClN2O
Molecular Weight 209.43
IUPAC Name 5-bromo-6-chloro-1H-pyrimidin-2-one
Standard InChI InChI=1S/C4H2BrClN2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9)
Standard InChI Key CZLIGKOYXMUAPG-UHFFFAOYSA-N
SMILES C1=NC(=O)NC(=C1Br)Cl

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

5-Bromo-4-chloropyrimidin-2-ol (C₄H₂BrClN₂O) features a pyrimidine ring substituted with bromine (position 5), chlorine (position 4), and a hydroxyl group (position 2). The compound’s structure aligns with derivatives like 5-bromo-2-chloropyrimidin-4(3H)-one (C₄H₂BrClN₂O) , differing primarily in the presence of a hydroxyl group instead of a ketone.

Table 1: Comparative Structural Data of Halogenated Pyrimidines

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Bromo-4-chloropyrimidin-2-olC₄H₂BrClN₂O223.43-OH (C2), -Br (C5), -Cl (C4)
5-Bromo-2-chloropyrimidin-4(3H)-one C₄H₂BrClN₂O209.43-Cl (C2), -Br (C5), =O (C4)
5-Bromo-4,6-dichloropyrimidine C₄BrCl₂N₂227.87-Br (C5), -Cl (C4, C6)

The hydroxyl group at position 2 introduces hydrogen-bonding capability, which may enhance solubility in polar solvents compared to fully halogenated analogs like 5-bromo-4,6-dichloropyrimidine .

Spectroscopic and Computational Data

While experimental data for 5-bromo-4-chloropyrimidin-2-ol is scarce, computational models predict a logP value of ~2.37, indicating moderate lipophilicity . The electron-withdrawing effects of bromine and chlorine likely reduce the pKa of the hydroxyl group, favoring deprotonation under basic conditions. Infrared spectroscopy of analogous compounds reveals characteristic absorption bands for C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretches .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5-bromo-4-chloropyrimidin-2-ol likely involves sequential halogenation of a pyrimidine precursor. A plausible route includes:

  • Hydroxylation: Introduction of the hydroxyl group via nucleophilic substitution or oxidation of a pyrimidine-2-thiol intermediate.

  • Bromination: Electrophilic bromination at position 5 using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF).

  • Chlorination: Chlorine substitution at position 4 using POCl₃ or SOCl₂, as demonstrated in the synthesis of 5-bromo-2-chloropyrimidin-4(3H)-one .

Table 2: Reaction Conditions for Halogenation Steps

StepReagents/ConditionsYield (%)Reference Analog
BrominationNBS, DMF, 80°C, 12h65–75
ChlorinationPOCl₃, reflux, 6h70–80

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed to isolate halogenated pyrimidines . Mass spectrometry (ESI-MS) of related compounds shows molecular ion peaks at m/z 223.43 [M+H]⁺, consistent with the expected molecular weight.

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The bromine and chlorine atoms render positions 4 and 5 susceptible to nucleophilic substitution. For example, the bromine at C5 in 5-bromo-4,6-dichloropyrimidine undergoes Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives . Similarly, the hydroxyl group at C2 in 5-bromo-4-chloropyrimidin-2-ol may participate in alkylation or acylation reactions.

Acid-Base Behavior

The hydroxyl group (pKa ~8–10) can deprotonate under basic conditions, forming a resonance-stabilized oxyanion. This enhances electrophilicity at adjacent positions, facilitating reactions such as nitration or sulfonation.

Figure 1: Deprotonation and Resonance Stabilization

C4H2BrClN2OC4HBrClN2O+H+\text{C}_4\text{H}_2\text{BrClN}_2\text{O} \rightleftharpoons \text{C}_4\text{HBrClN}_2\text{O}^- + \text{H}^+

Resonance structures: Delocalization of the negative charge across the pyrimidine ring and oxygen atom .

Applications in Medicinal and Materials Chemistry

Drug Discovery

Halogenated pyrimidines are pivotal in kinase inhibitor development. For instance, 5-bromo-4,6-dichloropyrimidine serves as a precursor for EGFR inhibitors . The hydroxyl group in 5-bromo-4-chloropyrimidin-2-ol could enable hydrogen bonding with target proteins, enhancing binding affinity.

Material Science

Bromo- and chloro-substituted pyrimidines are utilized in organic light-emitting diodes (OLEDs) due to their electron-deficient aromatic systems. The compound’s predicted logP (~2.37) suggests compatibility with hydrophobic polymer matrices used in device fabrication.

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